Structural and Pharmacological Profiling of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide: A Technical Guide
Structural and Pharmacological Profiling of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide: A Technical Guide
Executive Summary
As modern drug discovery pivots toward highly functionalized, low-molecular-weight scaffolds, the 1,3,4-thiadiazole core has emerged as a privileged structure. Specifically, [1] serves as a highly tunable building block. The presence of a 5-amino group provides a versatile hydrogen-bond donor and nucleophilic handle, while the N,N-dimethylcarboxamide moiety acts as a stable, lipophilic hydrogen-bond acceptor. This whitepaper dissects its physicochemical properties, synthetic pathways, and downstream applications in medicinal chemistry, providing actionable insights for researchers and application scientists.
Physicochemical Profiling & Structural Elucidation
Understanding the baseline metrics of this compound is critical for predicting its ADME (Absorption, Distribution, Metabolism, and Excretion) behavior. The 1,3,4-thiadiazole ring acts as a bioisostere for pyrimidine and oxadiazole, offering enhanced metabolic stability and favorable aqueous solubility.
Table 1: Key Physicochemical and Structural Properties
| Property | Value |
| IUPAC Name | 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide |
| CAS Registry Number | 1299431-26-7 |
| Molecular Formula | C5H8N4OS |
| Molecular Weight | 172.21 g/mol |
| Monoisotopic Mass | 172.04189 Da |
| SMILES String | CN(C)C(=O)C1=NN=C(S1)N |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 4 (Thiadiazole N, N, Carbonyl O, S) |
| Rotatable Bonds | 1 |
Chemical Synthesis: Nucleophilic Acyl Substitution
The synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide relies on the amidation of an ester precursor. The following protocol details the conversion of [2] into the target dimethylamide.
Causality in Experimental Design: Ethanol (EtOH) is selected as the solvent because its protic nature stabilizes the tetrahedral intermediate formed during nucleophilic attack. The reaction is heated to 90°C to overcome the high activation energy barrier inherent to the resonance stability of the conjugated thiadiazole ester. A significant stoichiometric excess of dimethylamine (approx. 7 equivalents) is utilized to drive the equilibrium forward and compensate for the volatility of the amine at elevated temperatures.
Protocol 1: Synthesis of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide
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Preparation : Suspend 200 mg (1.155 mmol) of ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate in 3 mL of absolute ethanol within a heavy-walled pressure vial equipped with a magnetic stir bar.
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Reagent Addition : Carefully add 1 mL (approx. 7.90 mmol) of a dimethylamine solution (e.g., 33% in absolute ethanol) to the suspension. Seal the vial tightly to prevent the escape of volatile dimethylamine gas.
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Thermal Activation : Submerge the vial in a pre-heated oil bath at 90°C. Stir vigorously for 12-16 hours.
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Self-Validation Check: Monitor the reaction via TLC (Thin-Layer Chromatography) using a 9:1 Dichloromethane/Methanol eluent. The disappearance of the starting material spot (higher Rf) and the appearance of a new, more polar spot (lower Rf) validates the reaction progress.
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Workup & Purification : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol and unreacted dimethylamine. Purify the crude residue via recrystallization to yield the pure carboxamide.
Pharmacological Relevance & Biological Targeting
Derivatives of 1,3,4-thiadiazole-2-carboxamide are heavily investigated for their interactions with metalloenzymes and viral proteases.
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Carbonic Anhydrase (CA) Inhibition : The thiadiazole core, especially when substituted with hydrogen-bonding moieties like carboxamides, can coordinate with the active-site zinc ion of tumor-associated CA IX and XII isoforms, making them potent anticancer agents [3].
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Protease Inhibition : Recent in silico and in vitro studies highlight the efficacy of thiadiazole-2-carboxamides in binding to the catalytic dyad of the SARS-CoV-2 Main Protease (Mpro), marking them as potential antiviral candidates [4].
Synthesis and pharmacological targeting of 5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide.
Experimental Protocols: In Vitro Screening
To evaluate the bioactivity of synthesized thiadiazole derivatives, a robust, self-validating enzymatic assay is required. The following protocol outlines the screening for Carbonic Anhydrase (CA) inhibition using the 4-nitrophenyl acetate (4-NPA) esterase method.
Causality in Experimental Design: 4-NPA is used as a substrate because its hydrolysis by CA yields 4-nitrophenol, a chromophore that can be continuously monitored at 400 nm. This provides real-time kinetic data, which is far more reliable than endpoint assays that are prone to artifactual errors.
Protocol 2: Self-Validating CA Esterase Activity Assay
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Buffer Preparation : Prepare a 50 mM HEPES buffer (pH 7.4) containing 10% DMSO to ensure the complete solubility of the thiadiazole compound.
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Enzyme & Inhibitor Incubation : In a 96-well microplate, add 10 µL of recombinant human CA enzyme (e.g., CA IX) to 40 µL of the buffer. Add 10 µL of the test compound (at varying concentrations: 0.1, 1, 10, 100 µM).
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Self-Validation Step: Include a positive control well (Acetazolamide, a known CA inhibitor) to confirm enzyme susceptibility, and a negative control well (vehicle/DMSO only) to establish the baseline uninhibited reaction rate.
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Reaction Initiation : Incubate for 15 minutes at room temperature to allow steady-state enzyme-inhibitor complex formation. Initiate the reaction by adding 40 µL of 3 mM 4-NPA substrate.
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Kinetic Measurement : Immediately transfer the plate to a microplate reader. Measure the absorbance at 400 nm every 30 seconds for 10 minutes.
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Data Analysis : Calculate the initial velocity (V0) from the linear portion of the absorbance vs. time curve. Determine the IC50 value using non-linear regression analysis comparing the test compound against the negative control.
Conclusion
5-amino-N,N-dimethyl-1,3,4-thiadiazole-2-carboxamide is a high-value intermediate bridging synthetic organic chemistry and targeted drug design. Its straightforward synthesis via nucleophilic acyl substitution, combined with its robust physicochemical profile, makes it an ideal candidate for developing selective enzyme inhibitors in oncology and infectious diseases.
References
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PubChem. "5-amino-n,n-dimethyl-1,3,4-thiadiazole-2-carboxamide". National Center for Biotechnology Information. URL:[Link]
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PubMed. "Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives". National Institutes of Health. URL:[Link]
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PubMed. "An efficient eco-friendly, simple, and green synthesis of some new spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives as potential inhibitors of SARS-CoV-2 proteases". National Institutes of Health. URL:[Link]
